molecular formula C15H13BrN2O2 B5683627 N-[3-(acetylamino)phenyl]-3-bromobenzamide

N-[3-(acetylamino)phenyl]-3-bromobenzamide

Cat. No. B5683627
M. Wt: 333.18 g/mol
InChI Key: MSVZZYLUAIFVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3-bromobenzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

Mechanism of Action

N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 is a potent and selective inhibitor of sGC. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in the regulation of cardiovascular and pulmonary function. This compound 73-6691 binds to the heme moiety of sGC, stabilizing the enzyme in the NO-bound state and enhancing its sensitivity to NO. This leads to an increase in cGMP production, which results in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with PAH. It has also been shown to improve diastolic function and exercise capacity in patients with HFpEF. In animal models of COPD, this compound 73-6691 has been shown to reduce airway inflammation and improve lung function.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 is a potent and selective inhibitor of sGC, making it a valuable tool for studying the role of cGMP signaling in cardiovascular and pulmonary function. However, its high potency and selectivity may also limit its use in some experimental settings, where a less potent and selective inhibitor may be more appropriate.

Future Directions

There are several future directions for the study of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691. One area of interest is the potential use of this compound 73-6691 in the treatment of other cardiovascular and pulmonary diseases, such as pulmonary hypertension associated with left heart disease (PH-LHD) and idiopathic pulmonary fibrosis (IPF). Another area of interest is the development of novel sGC stimulators that can overcome the limitations of this compound 73-6691, such as its high potency and selectivity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of this compound 73-6691 in various disease states.

Synthesis Methods

N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 can be synthesized using a multistep process that involves the reaction of 3-bromoaniline with acetic anhydride to form N-acetyl-3-bromoaniline. This intermediate is then reacted with 3-aminophenol in the presence of a base to form this compound. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with pulmonary arterial hypertension (PAH). This compound 73-6691 has also been studied for its potential use in the treatment of heart failure with preserved ejection fraction (HFpEF) and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

N-(3-acetamidophenyl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVZZYLUAIFVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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